molecular formula C14H24N2O4 B2510346 Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate CAS No. 1251012-84-6

Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate

Cat. No. B2510346
CAS RN: 1251012-84-6
M. Wt: 284.356
InChI Key: IMALXXQBKVAKSL-VWYCJHECSA-N
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Description

The compound is a diazabicyclooctane derivative, which is a class of compounds containing a bicyclic structure made up of two rings, one of which is a diazabicyclooctane .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic ring and the various substituents. The presence of the diazabicyclooctane ring indicates that the compound would have a three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present. The carboxylate groups could potentially undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ester groups could impact the compound’s solubility .

Scientific Research Applications

Thermophysical Property Measurements and Ethers

Research on ethers like MTBE (methyl tert-butyl ether) and ETBE (ethyl tert-butyl ether) focuses on their thermophysical properties, which are crucial for applications in improving fuel performance and reducing emissions. Studies have detailed the mixtures and properties of ethers used as gasoline additives, highlighting their role in enhancing octane ratings and minimizing exhaust pollution (Marsh et al., 1999).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution (KR) of racemic substrates has gained attention for synthesizing chiral compounds. This method, involving transition metal-mediated and organocatalyzed KRs, provides high enantioselectivity and yield, highlighting its importance in asymmetric organic synthesis (Pellissier, 2011).

Decomposition of Organic Compounds

Studies on the decomposition of MTBE using cold plasma reactors have shown the potential for converting and decomposing ethers into less harmful substances. This method's feasibility points towards innovative ways to manage and treat pollutants (Hsieh et al., 2011).

Biodegradation and Fate in the Environment

The environmental behavior and fate of ethers like MTBE and ETBE in soil and groundwater have been extensively reviewed, focusing on their biodegradation capabilities and the impact on environmental pollution. These studies contribute to understanding how such compounds behave in natural settings and inform remediation strategies (Thornton et al., 2020).

Intramolecular Reactions of Diazocarbonyl Compounds

Research on the intramolecular reactions of diazocarbonyl compounds, including cyclizations and insertions, offers insights into synthesizing complex molecular structures. These reactions are pivotal for creating novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Burke & Grieco, 1980).

Mechanism of Action

Future Directions

The study and development of diazabicyclooctane derivatives is an active area of research in medicinal chemistry. These compounds have been found to have various biological activities, which makes them interesting targets for drug development .

properties

IUPAC Name

6-O-tert-butyl 7-O-ethyl (1R,5R,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMALXXQBKVAKSL-MXWKQRLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@@H](N1C(=O)OC(C)(C)C)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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